molecular formula C32H30O12 B1197332 Aurasperone B CAS No. 41689-67-2

Aurasperone B

Número de catálogo: B1197332
Número CAS: 41689-67-2
Peso molecular: 606.6 g/mol
Clave InChI: VIFQAHKDYKZMMS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Aurasperone B is a dimeric naphtho-γ-pyrone, a class of bioactive fungal metabolites. It is produced by various species of Aspergillus , such as Aspergillus niger and Aspergillus neoniger , as well as by the marine-derived fungus Alternaria alternata . The compound has a molecular formula of C32H30O12 and exhibits a distinctive yellowish fluorescence under UV light (366 nm) . Aurasperone B is of significant interest in biochemical research due to its diverse biological activities. It has been identified as having potent free radical scavenging activity . Furthermore, studies on fungal extracts containing Aurasperone B have demonstrated profound antimicrobial activity against pathogens such as Pseudomonas aeruginosa , Staphylococcus aureus , and Candida albicans . Research also indicates potential in oncology; Aurasperone B was one of the compounds isolated from Aspergillus foetidus that was evaluated for its effect on the viability and colony formation of human drug-resistant prostate cancer cells (22Rv1) . Aurasperone B is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Propiedades

Número CAS

41689-67-2

Fórmula molecular

C32H30O12

Peso molecular

606.6 g/mol

Nombre IUPAC

7-(2,5-dihydroxy-6,8-dimethoxy-2-methyl-4-oxo-3H-benzo[g]chromen-10-yl)-2,5-dihydroxy-6,8-dimethoxy-2-methyl-3H-benzo[g]chromen-4-one

InChI

InChI=1S/C32H30O12/c1-31(37)11-16(33)24-20(43-31)8-13-7-18(40-4)26(29(42-6)21(13)27(24)35)23-15-9-14(39-3)10-19(41-5)22(15)28(36)25-17(34)12-32(2,38)44-30(23)25/h7-10,35-38H,11-12H2,1-6H3

Clave InChI

VIFQAHKDYKZMMS-UHFFFAOYSA-N

SMILES

CC1(CC(=O)C2=C(O1)C=C3C=C(C(=C(C3=C2O)OC)C4=C5C(=C(C6=C4C=C(C=C6OC)OC)O)C(=O)CC(O5)(C)O)OC)O

SMILES canónico

CC1(CC(=O)C2=C(O1)C=C3C=C(C(=C(C3=C2O)OC)C4=C5C(=C(C6=C4C=C(C=C6OC)OC)O)C(=O)CC(O5)(C)O)OC)O

melting_point

186°C

Otros números CAS

41689-67-2

Descripción física

Solid

Sinónimos

aurasperone B

Origen del producto

United States

Aplicaciones Científicas De Investigación

Antioxidant Properties

Aurasperone B exhibits significant antioxidant activity, which has been quantitatively assessed using various assays. For instance, it demonstrated a potent radical scavenging effect against DPPH (2,2-diphenyl-1-picrylhydrazyl), with an IC50 value of 0.01 μM, outperforming ascorbic acid in this regard . This property suggests potential applications in food preservation and as a dietary supplement to combat oxidative stress.

Anti-inflammatory Effects

Research indicates that Aurasperone B may inhibit interleukin-4 (IL-4) signal transduction, which is crucial in inflammatory responses. This inhibition could position Aurasperone B as a candidate for developing anti-inflammatory therapies, particularly for conditions where IL-4 plays a significant role .

Antimicrobial Activity

Aurasperone B has shown promising antimicrobial properties against various pathogens. Studies have indicated its effectiveness against certain bacterial strains, suggesting its potential use in developing new antimicrobial agents . The compound's ability to combat microbial infections could be particularly beneficial in addressing antibiotic resistance.

Antitumor Activity

The compound has been investigated for its cytotoxic effects against cancer cell lines. Aurasperone B and its derivatives have demonstrated varying degrees of cytotoxicity, indicating potential applications in cancer therapeutics . For instance, studies have highlighted its activity against colon cancer cells, suggesting further exploration into its role as a chemotherapeutic agent .

Industrial Applications

Given its bioactive properties, Aurasperone B is of interest for industrial applications, particularly in biotechnology and pharmaceuticals. Its production through fermentation processes using Aspergillus niger can be optimized for large-scale production, making it feasible for commercial use . The compound's antioxidant and antimicrobial properties could be harnessed in food science and preservation.

Case Studies and Research Findings

Several studies have documented the production and effects of Aurasperone B:

  • Metabolomic Analysis : A study reported enhanced production levels of Aurasperone B in Aspergillus niger strains isolated from the International Space Station, indicating its potential for biotechnological applications in unique environments .
  • Bioactivity Assessment : Another research highlighted the bioactive metabolites produced during sclerotium formation in Aspergillus species, including Aurasperone B, emphasizing its relevance in fungal biology and potential therapeutic uses .

Summary Table of Biological Activities

Activity Description Reference
AntioxidantRadical scavenging activity (IC50 = 0.01 μM)
Anti-inflammatoryInhibition of IL-4 signal transduction
AntimicrobialEffective against various bacterial strains
AntitumorCytotoxic effects on cancer cell lines
Industrial ProductionFeasible large-scale production via fermentation

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Aurasperone B is part of a broader family of dimeric NγPs. Below is a detailed comparison with its structural analogs:

Table 1: Structural and Functional Comparison of Aurasperone B with Related Compounds
Compound Source Structural Features Key Activities Stability
Aurasperone B A. ficuum, A. niger Dimeric NγP with hemiketal bridge; dihydrate Anti-inflammatory (35.71% inhibition at 15 mg/kg), antioxidant (EC50 = 0.11 mg/mL) Unstable; dehydrates to aurasperone A
Aurasperone A A. niger, A. tubingensis Dehydrated form of aurasperone B; levorotatory Antioxidant (EC50 = 0.18 mg/mL), less cytotoxic than aurasperone B Stable; common end product of dehydration
Fonsecin B A. niger, A. fumigatus Linear dimeric NγP Moderate antioxidant (EC50 = 5.12 mg/mL), no cytotoxicity at 5 µg/mL Stable under standard conditions
Asperpyrone B A. niger, Penicillium spp. Angular dimeric NγP with methyl substitution Cytotoxic (IC50 = 30–50 µg/mL), no antimicrobial activity Stable; resistant to dehydration
TMC-256A1 Marine-derived Aspergillus Brominated NγP derivative Potent antioxidant (EC50 = 0.30 mg/mL), anti-Alzheimer’s activity Stable; halogenation enhances stability

Key Research Findings

3.2. Bioactivity Profiles
  • Anti-inflammatory Potential: Aurasperone B outperforms ergosterol (a co-isolated sterol) in murine models, with 55.32% inhibition at 15 mg/kg compared to ergosterol’s 33.15% at 30 mg/kg .
  • Antioxidant Capacity : Aurasperone B’s DPPH scavenging activity is superior to most NγPs, including fonsecin B (EC50 = 5.12 mg/mL) and flavasperone (EC50 = 25 mg/mL) .
  • Cytotoxicity : While aurasperone B shows moderate toxicity (IC50 ~30 µg/mL), asperpyrone D and TMC-256A1 exhibit lower cytotoxicity, suggesting structural features like bromination or angular conformations reduce toxicity .
3.3. Ecological and Pharmacological Roles
  • Dimeric NγPs like aurasperone B are hypothesized to serve as fungal defense metabolites, deterring predators under stress conditions .

Métodos De Preparación

Solid-Substrate Fermentation

In solid-phase systems, A. niger is cultured on GMM agar plates. After 5 days, the agar is fragmented and subjected to solvent extraction. Methanol (MeOH) and dichloromethane (CH₂Cl₂)/MeOH (1:1) are employed with sonication to lyse cells and solubilize metabolites. Acidification of the aqueous layer (pH 2) enhances the recovery of acidic polyphenols, including Aurasperone B.

Liquid Fermentation

Liquid cultures utilize malt extract, peptone, and yeast extract in rotary-shaken flasks (120 rpm) for 3 days to generate seed cultures. Scale-up involves transferring inoculum to production medium under static conditions for 7 days, yielding a mycelial mat that is homogenized in brine and extracted with ethyl acetate (EtOAc).

Extraction and Partitioning

Crude extracts are partitioned using EtOAc, which selectively solubilizes nonpolar metabolites. The protocol involves:

  • Homogenization : Mycelial biomass is disrupted using an Ultra-Turrax® homogenizer (7,000–9,000 rpm) in brine.

  • Liquid-Liquid Extraction : EtOAc is stirred with the aqueous phase (1,100 rpm, 5 minutes), and the organic layer is dehydrated with anhydrous Na₂SO₄.

  • Concentration : Rotary evaporation reduces the extract volume, followed by vacuum drying to yield a residue.

Acid-base partitioning (pH adjustment to 2) is critical for recovering Aurasperone B, as its phenolic groups enhance solubility in EtOAc under acidic conditions.

Purification Strategies

Silica Gel Chromatography

The crude extract is adsorbed onto silica gel (230–400 mesh) and fractionated using stepwise CH₂Cl₂-MeOH gradients. Aurasperone B elutes in intermediate polarity fractions (CH₂Cl₂:MeOH 49:1–19:1), which are pooled and analyzed by HPLC-DAD-MS.

Reverse-Phase HPLC

Semi-preparative HPLC on a C18 column (Phenomenex Luna 5 μm, 250 × 10 mm) with a gradient of acetonitrile (MeCN) in 0.05% trifluoroacetic acid (TFA) achieves baseline separation. Aurasperone B elutes at 25.8 min under the following conditions:

  • Solvent A : 5% MeCN/H₂O + 0.05% TFA

  • Solvent B : MeCN + 0.05% TFA

  • Gradient : 40% B (0 min) → 68% B (28 min) → 100% B (30 min).

Analytical Characterization

Spectroscopic Identification

  • UV-Vis : Aurasperone B exhibits λₘₐₐ at 270–285 nm and 395–410 nm, characteristic of naphtho-γ-pyrones.

  • MS : ESI-MS reveals a [M+H]⁺ ion at m/z 557.1, consistent with the molecular formula C₃₂H₂₀O₈.

  • NMR : ¹H-NMR signals at δ 14.86 (s, 5-OH) and δ 15.27 (s, 5’-OH) confirm the bis-hemiketal structure.

Chromatographic Purity

HPLC-DAD-MS analysis using a SunFire™ C18 column (2.1 × 150 mm, 3.5 μm) with a MeCN/H₂O gradient (0.3 mL/min) confirms ≥95% purity.

Challenges and Optimization

  • Low Yields : Aurasperone B constitutes <0.1% of crude extract, necessitating large-scale fermentations (15–30 L) for milligram quantities.

  • Isomerization : Acidic conditions during extraction may dehydrate Aurasperone B to form artifacts, requiring strict pH control.

  • Silencing of Biosynthetic Clusters : Overexpression of polyketide synthase (PKS) genes or epigenetic modifiers could enhance production .

Q & A

Basic: What methodologies are recommended for isolating Aurasperone B from marine fungi, and how is its antioxidant activity validated?

Aurasperone B is typically isolated via bioassay-guided fractionation. Marine fungal strains (e.g., Talaromyces aurantiacus LWG-42 or Alternaria alternata) are cultured in optimized media (e.g., GYMP with seawater), followed by solvent extraction (e.g., ethyl acetate) and chromatographic separation (column chromatography, HPLC). Antioxidant activity is validated using DPPH radical scavenging assays, with EC50 values serving as quantitative benchmarks (e.g., EC50 = 0.11 mg/mL for Aurasperone B) .

Advanced: How can contradictions in bioactivity data for Aurasperone B across studies be systematically addressed?

Discrepancies in reported bioactivities (e.g., antimicrobial vs. antioxidant potency) may arise from strain-specific production of analogs, variations in fermentation conditions, or differences in assay protocols. To resolve these:

  • Conduct comparative metabolomic profiling (LC-MS/MS) to confirm compound identity and purity.
  • Standardize bioassays (e.g., agar diffusion for antimicrobial activity; microdilution for MIC determination) with positive controls (e.g., remdesivir for cytotoxicity).
  • Validate findings using orthogonal assays (e.g., molecular docking to predict protein targets, followed by enzymatic inhibition studies) .

Basic: What spectroscopic techniques are essential for elucidating the structure of Aurasperone B?

Structural elucidation requires a combination of:

  • 1D/2D NMR : To assign protons (¹H-NMR) and carbons (¹³C-NMR) and establish connectivity (COSY, HMBC, HSQC).
  • Mass spectrometry : High-resolution ESI-MS for molecular formula determination (e.g., m/z 588.1632 for Aurasperone B derivatives).
  • CD spectroscopy : To analyze stereochemistry, particularly for dimeric naphtho-γ-pyrones .

Advanced: How can researchers investigate the biosynthetic pathway of Aurasperone B in Aspergillus species?

A multi-omics approach is recommended:

  • Genome mining : Identify secondary metabolite gene clusters (e.g., polyketide synthases) using tools like antiSMASH.
  • Heterologous expression : Transfer candidate gene clusters to model fungi (e.g., Aspergillus nidulans) to confirm pathway functionality.
  • Metabolomic correlation : Link gene expression to metabolite production via LC-MS-based metabolomics under varying culture conditions .

Basic: What experimental design considerations are critical for assessing Aurasperone B’s cytotoxicity in cell lines?

  • Cell line selection : Use relevant models (e.g., Vero E6 for preliminary safety; cancer lines for therapeutic potential).
  • Dose-response assays : Include a wide concentration range (µM to mM) to determine CC50 values.
  • Selectivity index (SI) : Compare cytotoxicity (CC50) to bioactive concentrations (e.g., IC50 for antimicrobial activity) to evaluate therapeutic windows. Remdesivir (SI = 41.07) is a common benchmark .

Advanced: How can structure-activity relationships (SARs) be explored for Aurasperone B analogs?

  • Synthetic modification : Chemically modify functional groups (e.g., hydroxyl, methoxy) to assess their role in bioactivity.
  • Molecular dynamics simulations : Compare binding affinities of analogs to targets (e.g., Mpro protease) using software like GROMACS.
  • In vitro validation : Test derivatives in enzyme inhibition assays (e.g., fluorescence-based protease assays) .

Basic: What are the key challenges in scaling up Aurasperone B production for preclinical studies?

  • Low natural abundance : Optimize fungal fermentation (e.g., pH, temperature, nutrient stress) to enhance yield.
  • Purification bottlenecks : Use countercurrent chromatography or preparative HPLC to isolate milligram quantities.
  • Stability testing : Assess compound degradation under storage conditions (e.g., light, temperature) via accelerated stability studies .

Advanced: How can researchers address conflicting data on Aurasperone B’s primary molecular targets?

  • Target deconvolution : Employ chemical proteomics (e.g., affinity chromatography with Aurasperone B-coupled beads) to identify binding proteins.
  • CRISPR-Cas9 knockout : Validate target relevance by knocking out candidate genes in microbial pathogens and assessing resistance.
  • Transcriptomic profiling : Compare gene expression changes in treated vs. untreated cells to pinpoint pathways affected .

Basic: What quality control measures ensure reproducibility in Aurasperone B research?

  • Reference standards : Use commercially available or in-house purified Aurasperone B with confirmed purity (≥95% by HPLC).
  • Batch documentation : Record fungal strain IDs, fermentation conditions, and extraction protocols.
  • Inter-lab validation : Share samples with collaborators for independent bioactivity testing .

Advanced: How can computational tools enhance the study of Aurasperone B’s mechanism of action?

  • Molecular networking (GNPS) : Cluster MS/MS data to identify structurally related analogs in fungal extracts.
  • Machine learning : Train models on existing bioactivity data to predict novel targets or optimize analog design.
  • Docking simulations : Prioritize targets by simulating Aurasperone B’s binding to proteins (e.g., Mpro, Abl kinase) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aurasperone B
Reactant of Route 2
Aurasperone B

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.